

# Physicochemical Properties of 2-Cyclopentylideneacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-cyclopentylideneacetic Acid

Cat. No.: B171205

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## Introduction

**2-Cyclopentylideneacetic acid** (CAS No. 1903-27-1) is an organic compound featuring a carboxylic acid functional group attached to a cyclopentylidene moiety.<sup>[1][2]</sup> As an  $\alpha,\beta$ -unsaturated carboxylic acid, its structure is of interest in medicinal chemistry and drug discovery. The presence of the cyclopentyl group imparts a degree of lipophilicity and conformational rigidity that can influence its pharmacokinetic and pharmacodynamic profiles.<sup>[1]</sup> This technical guide provides a summary of the known physicochemical properties of **2-cyclopentylideneacetic acid**, details common experimental protocols for their determination, and explores its potential biological relevance.

## Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME). While extensive experimental data for **2-cyclopentylideneacetic acid** is limited in publicly available literature, a combination of computed and available data provides a foundational understanding of its characteristics.

## Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-cyclopentylideneacetic acid**. It is important to note that many of these values are computationally predicted and should be confirmed by experimental analysis.

| Property                              | Value   | Data Type | Source |
|---------------------------------------|---|-----------|--------|
| IUPAC Name                            | 2-cyclopentylideneacetic acid                 | N/A       | [2]    |
| CAS Number                            | 1903-27-1                                     | N/A       | [2]    |
| Molecular Formula                     | C <sub>7</sub> H <sub>10</sub> O <sub>2</sub> | N/A       | [2]    |
| Molecular Weight                      | 126.15 g/mol                                  | Computed  | [2]    |
| XLogP3                                | 1.2   | Computed  | [2]    |
| Topological Polar Surface Area (TPSA) | 37.3 Å <sup>2</sup>                           | Computed  | [2]    |
| Hydrogen Bond Donors                  | 1   | Computed  | [2]    |
| Hydrogen Bond Acceptors               | 2   | Computed  | [2]    |
| Rotatable Bond Count                  | 1   | Computed  | [2]    |

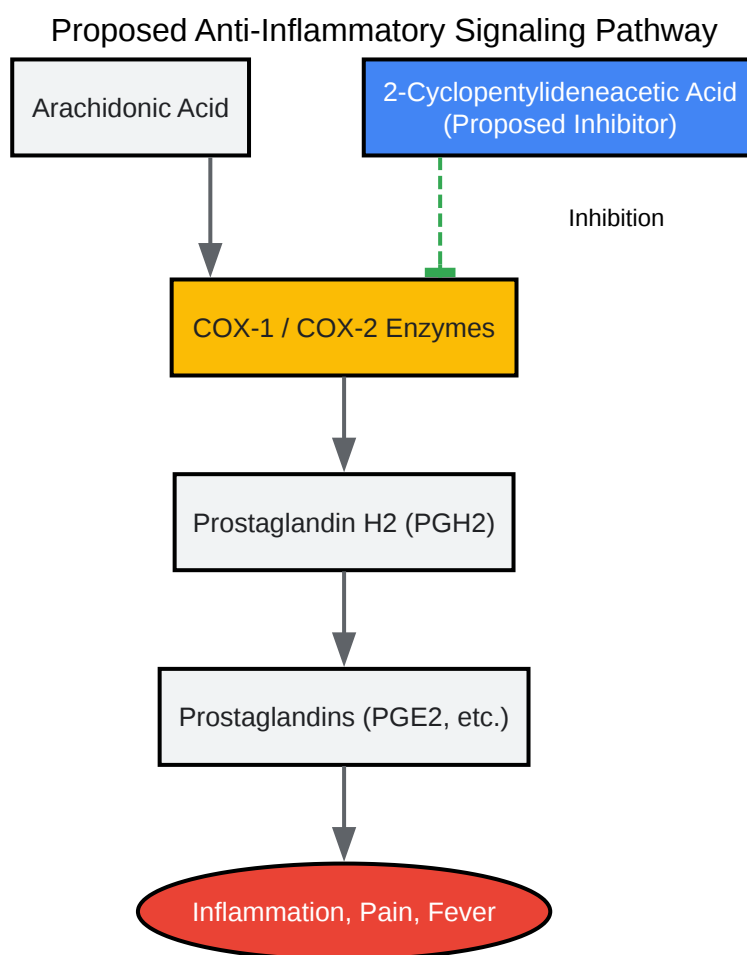
Note: Experimental values for melting point, boiling point, pKa, and water solubility for **2-cyclopentylideneacetic acid** are not readily available in the cited literature. The data for the isomer, cyclopentylacetic acid, includes a predicted pKa of 4.85±0.10 and solubility in chloroform and methanol.[3] It is also described as insoluble in water.[4]

## Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of **2-cyclopentylideneacetic acid** is not extensively documented, its structural similarity to known anti-inflammatory agents, particularly  $\alpha,\beta$ -unsaturated carboxylic acids and certain non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential for similar biological functions.[1]

The propenoic acid moiety is a key structural feature in many compounds that inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1] Inhibition of COX-1 and COX-2 enzymes reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The cyclopentylidene group may influence the binding affinity and selectivity for these enzyme isoforms.[1]

## Mandatory Visualization: Proposed Anti-Inflammatory Signaling Pathway



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Caption: Proposed inhibition of the Cyclooxygenase (COX) pathway by **2-cyclopentylideneacetic acid**.

## Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following are detailed methodologies for key experiments.

### Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the solid organic compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[5]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is placed in a melting point apparatus (e.g., a heated metal block or an oil bath).[6][7]
- **Heating:** The apparatus is heated slowly, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[7]
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[8] A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.[7]

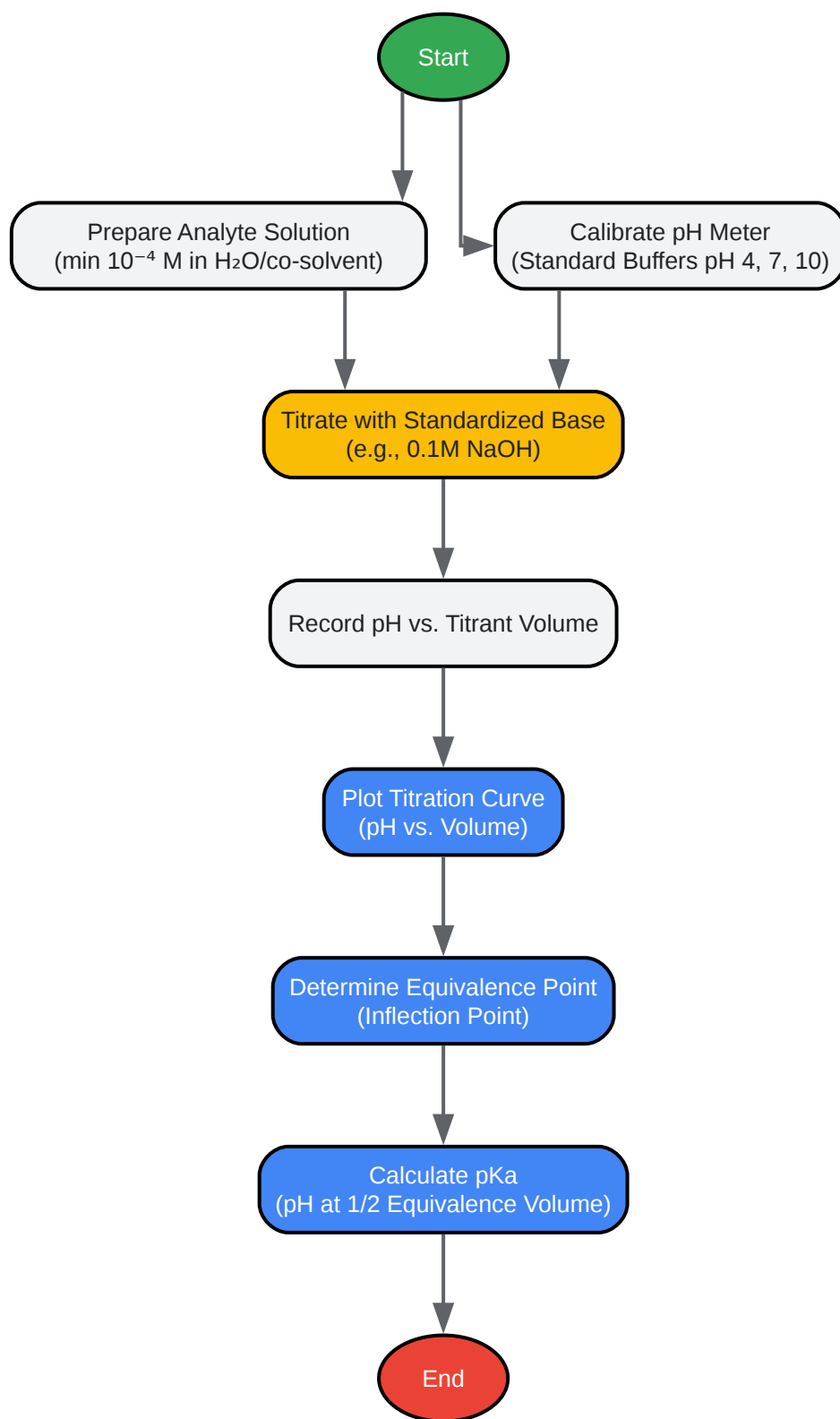
### Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Methodology:

- **System Calibration:** The pH meter and electrode are calibrated using at least two standard buffer solutions (e.g., pH 4, 7, and 10).
- **Sample Preparation:** A precise quantity of **2-cyclopentylideneacetic acid** is dissolved in a suitable solvent (e.g., water or a co-solvent like methanol for sparingly soluble compounds) to a known concentration, typically at least  $10^{-4}$  M. The ionic strength of the solution is kept constant using an electrolyte like KCl.
- **Titration:** The solution is placed in a vessel with the calibrated pH electrode and a stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the inflection point of the curve (where the slope,  $dpH/dV$ , is maximal). The pKa is determined from the pH at the half-equivalence point.

## Mandatory Visualization: Experimental Workflow for pKa Determination



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Caption: Workflow for pKa determination by potentiometric titration.

## Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties. The shake-flask method is the traditional "gold standard" for its measurement.

Methodology:

- **Phase Preparation:** Equal volumes of 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and allowed to saturate for 24 hours to form two immiscible phases.
- **Sample Addition:** A known amount of **2-cyclopentylideneacetic acid** is dissolved in one of the phases (typically 1-octanol).
- **Partitioning:** The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- **Concentration Analysis:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

## Conclusion

**2-Cyclopentylideneacetic acid** is a compound with potential for further investigation in drug discovery, particularly in the area of anti-inflammatory agents. This guide has summarized its core physicochemical properties, highlighting the need for further experimental validation of computationally derived data. The detailed experimental protocols provided serve as a foundation for researchers to accurately characterize this and similar molecules. Future studies

should focus on the synthesis and in vitro screening of **2-cyclopentylideneacetic acid** to confirm its proposed biological activity and to elucidate its mechanism of action.

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Address: 3281 E Guasti Rd

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